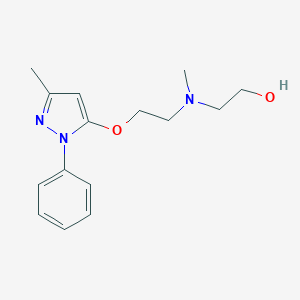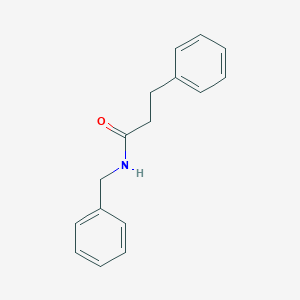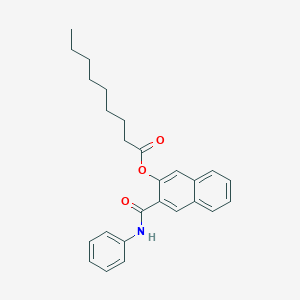
5-(4-Methoxyphenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride, also known as 5-MPDPT, is an organometallic compound with a variety of uses in scientific research. It is a white, crystalline solid that is highly soluble in a variety of organic solvents. It has a variety of applications in organic synthesis and as a reagent in biochemical and physiological research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-MPDPT.
Scientific Research Applications
Redox Indicator
“2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride” can be used as a redox indicator . In this role, it helps indicate cellular respiration and identify viable and non-viable cells .
Biochemical Experiments
This compound is often used in biochemical experiments . Specifically, it can be used to indicate cellular respiration, which is a critical process in biochemistry .
Microbiology
In the field of microbiology, “2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride” can be used to identify microorganisms capable of reducing TTC on solid culture media .
Autopsy Pathology
This compound is employed in autopsy pathology to assist in the identification of post-mortem myocardial infarctions . This can be crucial in determining the cause of death in certain cases .
Research and Development
As a chemical compound, “2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride” is often used in research and development. It can be used in various experiments and studies to understand its properties and potential applications .
Industrial Manufacturing
While not a direct application, this compound’s synthesis and purification processes are important in the field of industrial manufacturing. Understanding these processes can lead to more efficient production methods .
Mechanism of Action
Target of Action
The primary target of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is the mitochondrial complex I . This complex plays a crucial role in cellular respiration, a process that generates energy within cells .
Biochemical Pathways
The reduction of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is part of the electron transport chain in the mitochondria . This chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in this process is used to form ATP, the energy currency of the cell .
Pharmacokinetics
It is known that the compound is soluble and can be stored at room temperature, away from moisture . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The reduction of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride to 1,3,5-triphenylformazan results in a color change from colorless to deep red . This color change can be used to distinguish between viable and non-viable cells , and to identify microorganisms capable of reducing the compound on solid culture media .
Action Environment
The action of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride can be influenced by various environmental factors. For instance, the compound’s reduction is favored under anaerobic conditions . Additionally, the compound’s stability may be affected by factors such as temperature and moisture .
properties
IUPAC Name |
5-(4-methoxyphenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4O.ClH/c1-25-19-14-12-16(13-15-19)20-21-23(17-8-4-2-5-9-17)24(22-20)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYHVSXCWQUDM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

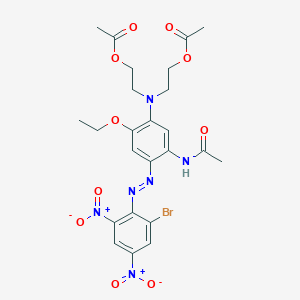

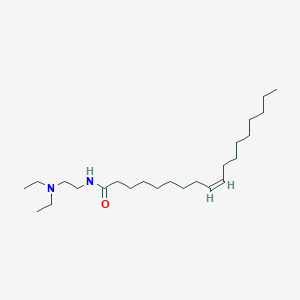

![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)



